1alpha-Hydroxydehydroepiandrosterone
Overview
Description
1alpha-Hydroxydehydroepiandrosterone is a hydroxylated derivative of dehydroepiandrosterone, a naturally occurring steroid hormone. This compound is known for its significant role in various biological processes and potential therapeutic applications. It is structurally characterized by the presence of a hydroxyl group at the 1alpha position of the steroid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1alpha-Hydroxydehydroepiandrosterone typically involves biotransformation processes. One method includes the use of Penicillium oxalicum IFO-7000 strain, which is inoculated into a seed culture medium to obtain a seed culture solution. This solution is then transferred to a biotransformation culture medium, where dehydroepiandrosterone is added as a substrate. The biotransformation process continues until this compound is produced and can be separated from the culture medium .
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes but are scaled up to meet commercial demands. The process involves optimizing the biotransformation conditions to maximize yield and purity. This includes controlling factors such as temperature, pH, and nutrient concentration in the culture medium.
Chemical Reactions Analysis
Types of Reactions: 1alpha-Hydroxydehydroepiandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols.
Scientific Research Applications
1alpha-Hydroxydehydroepiandrosterone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various steroidal compounds.
Biology: The compound is studied for its role in cellular processes and hormone regulation.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 1alpha-Hydroxydehydroepiandrosterone involves its interaction with specific molecular targets and pathways. It acts on nuclear and cell surface receptors, modulating various biological processes. The compound’s effects are mediated through pathways such as the sonic hedgehog signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Comparison with Similar Compounds
16alpha-Hydroxydehydroepiandrosterone: Another hydroxylated derivative with similar biological activities.
Dehydroepiandrosterone (DHEA): The parent compound, which is a precursor to various steroid hormones.
Uniqueness: 1alpha-Hydroxydehydroepiandrosterone is unique due to its specific hydroxylation at the 1alpha position, which imparts distinct biological properties and potential therapeutic benefits compared to other hydroxylated derivatives and the parent compound.
Properties
IUPAC Name |
(1S,3R,8R,9S,10R,13S,14S)-1,3-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-15-13(14(18)5-6-16(18)21)4-3-11-9-12(20)10-17(22)19(11,15)2/h3,12-15,17,20,22H,4-10H2,1-2H3/t12-,13+,14+,15+,17+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUWPHTVCBJAFV-DYXPHYEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(C(CC(C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943302 | |
Record name | 1,3-Dihydroxyandrost-5-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20998-18-9 | |
Record name | 1-Hydroxydehydroepiandrosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020998189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dihydroxyandrost-5-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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